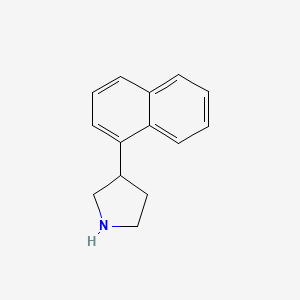

3-(1-Naphthyl)pyrrolidine

Übersicht

Beschreibung

3-Naphthalen-1-yl-pyrrolidine is an organic compound that features a pyrrolidine ring attached to a naphthalene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Naphthalen-1-yl-pyrrolidine typically involves the reaction of naphthalene derivatives with pyrrolidine. One common method is the condensation reaction between 1-naphthaldehyde and pyrrolidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of 3-Naphthalen-1-yl-pyrrolidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Reaktionstypen

3-Naphthalen-1-yl-pyrrolidin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Naphthalen-1-yl-pyrrolidin-2-on zu bilden.

Reduktion: Reduktionsreaktionen können den Naphthalinrest in ein Dihydronaphthalinderivat umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können am Naphthalinring stattfinden und verschiedene funktionelle Gruppen einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Reagenzien wie Brom oder Chlor können für Halogenierungsreaktionen verwendet werden, oft in Gegenwart eines Lewis-Säure-Katalysators.

Hauptprodukte, die gebildet werden

Oxidation: Naphthalen-1-yl-pyrrolidin-2-on.

Reduktion: Dihydronaphthalinderivate.

Substitution: Halogenierte Naphthalinderivate.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

3-(1-Naphthyl)pyrrolidine serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. It is particularly significant in the development of drugs aimed at treating neurological disorders. The compound enhances drug efficacy and specificity, making it a valuable asset in pharmaceutical chemistry. Its role in drug formulation is underscored by its contribution to the pharmacokinetic properties of therapeutic agents targeting conditions such as depression and anxiety disorders .

Table 1: Pharmaceutical Applications of this compound

| Application Area | Description |

|---|---|

| Neurological Disorders | Key intermediate for drugs targeting mood and cognition. |

| Drug Efficacy | Enhances specificity and effectiveness of pharmaceutical formulations. |

| Synthesis of Compounds | Used in creating derivatives for various therapeutic applications. |

Neuroscience Research

In neuroscience, this compound is utilized to investigate neurotransmitter systems. Researchers employ this compound to study the mechanisms through which drugs affect mood and cognition, providing insights into potential treatment pathways for mental health disorders. Its ability to modulate neurotransmitter activity makes it a subject of interest in understanding the biochemical underpinnings of psychiatric conditions .

Analytical Chemistry

The compound is also instrumental in analytical chemistry, where it aids in developing methods for detecting and quantifying similar compounds. This application is vital for quality control in pharmaceutical manufacturing, ensuring that products meet safety and efficacy standards. Techniques involving this compound help establish reliable assays for pharmaceutical compounds .

Biochemical Studies

Biochemically, this compound plays a role in exploring enzyme interactions and metabolic pathways. It provides insights into drug metabolism, helping researchers understand potential side effects and interactions with biological systems. This knowledge is crucial for the design of safer pharmaceuticals .

Material Science

In material science, this compound can be incorporated into polymer formulations, enhancing the properties of materials used in drug delivery systems. By improving the stability and release profiles of active pharmaceutical ingredients, this compound contributes to advancements in targeted therapy and patient outcomes .

Case Study 1: Neuropharmacological Effects

A study investigating the effects of this compound on serotonin receptors demonstrated its potential as an antidepressant agent. The research highlighted significant improvements in mood-related behaviors in animal models, suggesting that this compound may serve as a lead structure for new antidepressants .

Case Study 2: Quality Control in Pharmaceuticals

Another case study focused on the use of this compound in developing high-performance liquid chromatography (HPLC) methods for quantifying active ingredients in pharmaceutical formulations. The results indicated that incorporating this compound improved detection limits and accuracy, showcasing its utility in ensuring product quality .

Wirkmechanismus

The mechanism of action of 3-Naphthalen-1-yl-pyrrolidine involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors, modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenon: Ähnlich in der Struktur, jedoch mit einer Methoxygruppe und einer Propenonbindung.

Naphthalen-1-yl-pyrrolidin-2-on: Ein oxidiertes Derivat von 3-Naphthalen-1-yl-pyrrolidin.

Einzigartigkeit

3-Naphthalen-1-yl-pyrrolidin ist aufgrund seiner spezifischen Kombination aus einem Pyrrolidinring und einem Naphthalinrest einzigartig, die ihm besondere chemische und physikalische Eigenschaften verleiht. Diese Einzigartigkeit macht es für spezialisierte Anwendungen in Forschung und Industrie wertvoll.

Biologische Aktivität

3-(1-Naphthyl)pyrrolidine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug discovery, supported by data tables and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C13H13N

Molecular Weight: 185.25 g/mol

Canonical SMILES: C1CC(NC2=CC=CC=C2)C1C=CC=C1

This compound features a pyrrolidine ring substituted with a naphthyl group, contributing to its unique chemical reactivity and biological profile. The presence of the naphthyl moiety enhances hydrophobic interactions, which can influence its binding affinity to biological targets.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways such as the p53 pathway.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction via p53 activation |

| A549 (Lung) | 12.5 | Cell cycle arrest at G2/M phase |

2. Neuroprotective Effects

This compound has shown promise in neuroprotection studies, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It appears to exert protective effects against oxidative stress and mitochondrial dysfunction, which are key contributors to neuronal cell death.

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell membranes.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction: The compound may act as a ligand for specific receptors involved in cancer signaling pathways.

- Enzyme Inhibition: It has been suggested that this compound inhibits enzymes that play crucial roles in tumor metabolism.

- Oxidative Stress Modulation: Its ability to scavenge free radicals contributes to its neuroprotective effects.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrrolidine derivatives, including this compound. The results demonstrated a strong correlation between structural modifications and biological activity, highlighting the importance of the naphthyl group in enhancing potency against cancer cells .

Case Study 2: Neuroprotection

In a model simulating Alzheimer's disease, researchers found that treatment with this compound significantly reduced neuronal loss and improved cognitive function in animal models. The study attributed these effects to the compound's ability to enhance mitochondrial function and reduce oxidative damage .

Eigenschaften

IUPAC Name |

3-naphthalen-1-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-2-6-13-11(4-1)5-3-7-14(13)12-8-9-15-10-12/h1-7,12,15H,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMCVZGLGDBGJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.